N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide
Description
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic small molecule featuring a quinoline core substituted with bromine and phenyl groups, coupled with a piperidine-containing acetamide side chain. Its synthesis likely involves multi-step reactions, including condensation and crystallization steps, as seen in related acetamide syntheses (e.g., ethanol crystallization for analogous thiazolidinone-acetamide hybrids) . The bromine substituent at the 6-position may enhance electrophilic reactivity or influence binding interactions, while the piperidine moiety could modulate solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O2/c23-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)21(22(28)24-18)25-19(27)14-26-11-5-2-6-12-26/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUXGOBKQZMFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.
Acylation: The acylation of the quinoline derivative with piperidine and acetic anhydride or acetyl chloride forms the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoline-Acetamide Derivatives
Key Observations :
- Quinoline vs. Quinazoline Cores: The target compound’s 1,2-dihydroquinolin-2-one core differs from quinazoline derivatives (e.g., ), which exhibit pronounced anti-cancer activity. The dihydroquinoline’s reduced aromaticity may alter binding kinetics .
- Substituent Effects : Bromine at the 6-position (target) vs. chlorine () may impact steric and electronic profiles. Piperidine vs. pyrrolidine () could influence metabolic stability .
Pharmacological Potential
While direct pharmacological data for the target compound is absent, analogs provide insights:
- Anti-Cancer Activity: Quinazoline-acetamides () show nanomolar potency against cancer cell lines (e.g., HCT-1, MCF-7), attributed to sulfonyl and heterocyclic substituents. The target compound’s bromophenyl group may enhance DNA intercalation or kinase binding .
- Kinase Inhibition : Piperidine-containing compounds (e.g., ) are common in kinase inhibitors (e.g., EGFR, VEGFR). The target’s acetamide side chain mimics ATP-competitive inhibitors, suggesting similar mechanisms .
Physicochemical Properties
- Hydrogen Bonding: The quinoline core and acetamide group enable hydrogen-bond donor/acceptor interactions, critical for crystal packing (cf. Etter’s graph-set analysis in ). Piperidine’s basic nitrogen may enhance solubility in acidic environments .
- Melting Points : Comparable acetamides () exhibit melting points between 120–250°C, influenced by aromaticity and substituent bulk .
Biological Activity
N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-(piperidin-1-yl)acetamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.27 g/mol. Its structure features a brominated quinoline core, which is crucial for its biological interactions.
The biological activity of this compound primarily involves:
- Apoptosis Induction : Research indicates that it can induce apoptosis in cancer cells by activating caspases, which are essential for apoptotic signaling pathways.
- Cell Proliferation Inhibition : It exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer).
- DNA Interaction : The compound may intercalate into DNA, disrupting its function and leading to cell death in malignant cells.
Biological Activity Overview
The following table summarizes the biological activities observed in various studies:
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 and HT-29 cell lines | |
| Anti-inflammatory | Exhibits potential anti-inflammatory properties | |
| Cytotoxicity | Significant cytotoxic effects against multiple cancer types |
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-bromo-N-(1-naphthalenesulfonyl)-1,2-dihydroquinolin | Contains naphthalene sulfonamide instead of piperidine | Antimicrobial activity |
| N-(6-bromo-4-methyl)-1,2-dihydroquinoline | Lacks phenyl substitution | Moderate cytotoxicity |
| 3-(6-Bromoquinolin)carboxylic acid | Different functional group at position 3 | Anti-inflammatory properties |
The unique combination of a brominated quinoline core with a piperidine side chain enhances solubility and bioavailability compared to similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanistic Studies : Detailed mechanistic studies revealed that the compound's interaction with specific enzymes or receptors leads to modulation of their activity, contributing to its anticancer effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
